molecular formula C6H10ClN3O B1463347 (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride CAS No. 1210232-48-6

(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Cat. No. B1463347
M. Wt: 175.61 g/mol
InChI Key: IWKFXIXPDYIQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride” is a chemical compound with the empirical formula C6H10ClN3O and a molecular weight of 175.62 . It is part of the oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .


Synthesis Analysis

The synthesis of oxadiazoles, including “(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride”, involves various methods. One common method is the annulation reaction, followed by desulfurization/intramolecular rearrangement .


Molecular Structure Analysis

The molecular structure of “(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride” includes a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles, including “(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride”, can be converted to other five-membered heterocycles. For example, the use of hydrazine hydrate converts 1,3,4-oxadiazoles to triazolamines, while thiourea converts the 1,3,4-oxadiazole ring to the thiadiazole .


Physical And Chemical Properties Analysis

“(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride” is a solid compound . Its boiling point is predicted to be approximately 269.9° C at 760 mmHg, and its density is predicted to be approximately 1.3 g/mL .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques

    Research has demonstrated the successful synthesis of compounds related to (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride through methods like polyphosphoric acid condensation, offering high-yield production and thorough spectroscopic characterization (Shimoga, Shin, & Kim, 2018).

  • Analytical Characterization

    Such compounds have been characterized using a variety of techniques including UV-Vis, FTIR, DSC, 13C/1H-NMR, and Mass Spectrometric techniques, providing detailed molecular insights (Shimoga, Shin, & Kim, 2018).

Biological and Medicinal Applications

  • Cancer Research

    Certain 1,2,4-oxadiazole derivatives have shown potential as anticancer agents. Compounds structurally related to (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride exhibited cytotoxic activity against various cancer cell lines, highlighting their potential as therapeutic agents (Ramazani et al., 2014).

  • Antimicrobial Applications

    Certain oxadiazole derivatives have shown effective antimicrobial properties. This suggests potential applications of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride in developing new antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

  • Neuroprotective Properties

    Related 1,2,4-oxadiazole compounds have been identified as neuroprotective agents, indicating potential research avenues for (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride in neurodegenerative diseases (Clutterbuck et al., 2009).

Chemical Properties and Stability

  • Polymorphic Forms

    Research on similar oxadiazole derivatives has revealed interesting polymorphic forms and crystallization behaviors, which can be crucial for understanding the stability and solubility of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (Shishkina et al., 2020).

  • Photoisomerization Properties

    The photoisomerization properties of some oxadiazole compounds have been studied, providing insights into the light-induced chemical transformations that could be applicable to (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (Buscemi, Pace, Pibiri, & Vivona, 2002).

properties

IUPAC Name

(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c7-3-5-8-6(9-10-5)4-1-2-4;/h4H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKFXIXPDYIQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

CAS RN

1210232-48-6
Record name (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Reactant of Route 3
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Reactant of Route 4
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Reactant of Route 5
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Reactant of Route 6
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.